Cas no 1240951-88-5 (4-(Bromomethyl)-4-fluorooxane)

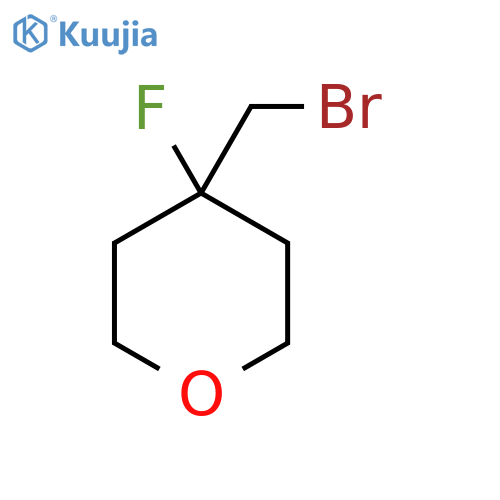

4-(Bromomethyl)-4-fluorooxane structure

商品名:4-(Bromomethyl)-4-fluorooxane

CAS番号:1240951-88-5

MF:C6H10BrFO

メガワット:197.045404911041

MDL:MFCD18375061

CID:4579989

PubChem ID:121553562

4-(Bromomethyl)-4-fluorooxane 化学的及び物理的性質

名前と識別子

-

- 4-(bromomethyl)-4-fluorooxane

- 4-(Bromomethyl)-4-fluorotetrahydro-2H-pyran

- MFCD18375061

- AKOS040799131

- BS-43134

- 1240951-88-5

- DB-112866

- SCHEMBL23210021

- P18901

- EN300-256140

- F1911-2885

- 4-(Bromomethyl)-4-fluorooxane

-

- MDL: MFCD18375061

- インチ: 1S/C6H10BrFO/c7-5-6(8)1-3-9-4-2-6/h1-5H2

- InChIKey: MFHKAOIGDZSSCS-UHFFFAOYSA-N

- ほほえんだ: BrCC1(CCOCC1)F

計算された属性

- せいみつぶんしりょう: 195.98991 g/mol

- どういたいしつりょう: 195.98991 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 91.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 9.2

- ぶんしりょう: 197.05

4-(Bromomethyl)-4-fluorooxane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-256140-0.5g |

4-(bromomethyl)-4-fluorooxane |

1240951-88-5 | 95.0% | 0.5g |

$363.0 | 2025-02-20 | |

| Enamine | EN300-256140-2.5g |

4-(bromomethyl)-4-fluorooxane |

1240951-88-5 | 95.0% | 2.5g |

$827.0 | 2025-02-20 | |

| Life Chemicals | F1911-2885-0.5g |

4-(bromomethyl)-4-fluorooxane |

1240951-88-5 | 95%+ | 0.5g |

$423.0 | 2023-09-06 | |

| Enamine | EN300-256140-0.25g |

4-(bromomethyl)-4-fluorooxane |

1240951-88-5 | 95.0% | 0.25g |

$230.0 | 2025-02-20 | |

| Enamine | EN300-256140-1.0g |

4-(bromomethyl)-4-fluorooxane |

1240951-88-5 | 95.0% | 1.0g |

$465.0 | 2025-02-20 | |

| TRC | B112005-5mg |

4-(Bromomethyl)-4-fluorotetrahydro-2H-pyran |

1240951-88-5 | 5mg |

$ 70.00 | 2022-06-07 | ||

| Enamine | EN300-256140-1g |

4-(bromomethyl)-4-fluorooxane |

1240951-88-5 | 95% | 1g |

$465.0 | 2023-09-14 | |

| Enamine | EN300-256140-10g |

4-(bromomethyl)-4-fluorooxane |

1240951-88-5 | 95% | 10g |

$2383.0 | 2023-09-14 | |

| 1PlusChem | 1P01C433-500mg |

4-(bromomethyl)-4-fluorooxane |

1240951-88-5 | 97.00% | 500mg |

$279.00 | 2023-12-25 | |

| eNovation Chemicals LLC | D623241-100mg |

4-(bromomethyl)-4-fluorooxane |

1240951-88-5 | 97% | 100mg |

$165 | 2024-07-21 |

4-(Bromomethyl)-4-fluorooxane 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

1240951-88-5 (4-(Bromomethyl)-4-fluorooxane) 関連製品

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 57707-64-9(2-azidoacetonitrile)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1240951-88-5)4-(Bromomethyl)-4-fluorooxane

清らかである:99%

はかる:25g

価格 ($):3502.0